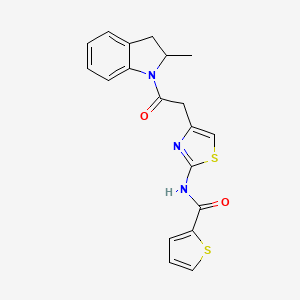

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-12-9-13-5-2-3-6-15(13)22(12)17(23)10-14-11-26-19(20-14)21-18(24)16-7-4-8-25-16/h2-8,11-12H,9-10H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQILFNNKZYIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiazole ring, and finally the coupling with the thiophene carboxamide.

Synthesis of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of Thiazole Ring: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling with Thiophene Carboxamide: The final step involves coupling the synthesized indole-thiazole intermediate with thiophene-2-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the indole, thiazole, and thiophene rings.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The thiazole and indoline components are believed to enhance the compound's ability to inhibit tumor growth.

- Antimicrobial Properties : The thiazole ring is often linked to antimicrobial effects, making this compound a candidate for developing new antibiotics.

- Enzyme Inhibition : The structure may allow it to interact with specific enzymes, potentially leading to therapeutic uses in metabolic disorders.

Case Studies and Research Findings

-

Anticancer Studies : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The presence of the thiazole ring was crucial for enhancing cytotoxicity against specific cancer types.

"The incorporation of thiazole into the indoline framework significantly improved the anticancer properties compared to analogs lacking this moiety."

- Antimicrobial Efficacy : Research has shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

- Pharmacokinetics and Toxicology : Preliminary studies indicated favorable pharmacokinetic profiles, including good solubility and absorption characteristics, along with low toxicity in animal models.

Mechanism of Action

The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole and thiazole moieties may interact with biological receptors or enzymes, leading to modulation of their activity. The thiophene ring may contribute to the compound’s electronic properties, affecting its interaction with cellular components.

Comparison with Similar Compounds

Urea-Linked Thiazole Derivatives ()

Compounds such as 1f , 1g , and 2a–b () share a thiazole-acetamide backbone but differ in their substituents:

- Key Structural Differences :

- Physicochemical Properties: Melting points of urea derivatives (188–207°C) suggest higher crystallinity compared to the target compound, which may have a lower melting point due to the flexible thiophene group.

- Bioactivity :

Piperazine-Thiazole Derivatives ()

Piperazine-linked thiazoles (e.g., compound 4 in and 13–18 in ) highlight the role of nitrogen-rich heterocycles in pharmacokinetics:

- Structural Contrasts :

- Pharmacokinetic Effects: Compound 4 () increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition. The target’s indolin moiety may similarly modulate efflux pumps but with distinct potency due to steric and electronic differences .

Antimicrobial Thiazole-Indole Hybrids ()

Compounds 6b–f () feature indole-thiazole hybrids with antimicrobial activity:

- Structural Overlaps and Divergences :

- Both classes incorporate nitrogen-rich heterocycles (indole/indolin and thiazole).

- The target compound’s thiophene carboxamide differs from the oxalamide or benzoic acid groups in 6b–f , altering polarity and hydrogen-bonding capacity.

- Bioactivity Implications :

Thiazole Carboxamide Derivatives ()

Pyridinyl-thiazole carboxamides () and the target compound share a carboxamide-thiazole core:

- Key Comparisons :

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties of Selected Analogs

Q & A

Q. How can the synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide be optimized for high yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of 2-methylindoline-1-carboxylic acid with a thiazole precursor via amidation or nucleophilic substitution under reflux conditions (e.g., DMF, 80–100°C) .

- Step 2: Introduction of the thiophene-2-carboxamide moiety using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane .

- Key Parameters: Monitor reaction progress via TLC or HPLC. Optimize pH (6.5–7.5) and temperature to avoid side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to verify the thiazole (δ 7.2–7.5 ppm) and thiophene (δ 6.8–7.1 ppm) protons, as well as the 2-methylindoline carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected ~450–460 g/mol) and fragmentation patterns .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm) and amide N–H bonds (~3300 cm) .

Q. What preliminary assays are recommended to screen its biological activity?

Answer:

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Antimicrobial: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme Inhibition: Test inhibitory activity against kinases (e.g., EGFR) or carbonic anhydrases using fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for analogs?

Answer:

- Comparative Analysis: Compare activity of derivatives with modified substituents (e.g., methylindoline vs. phenylindoline) .

- Example: Replace the 2-methylindoline group with a 4-methoxyphenyl moiety to assess impact on cytotoxicity .

- Data Reconciliation: Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity with experimental IC values. Discrepancies may arise from assay conditions (e.g., pH, solvent) or protein isoform specificity .

Q. What experimental designs are suitable for probing its mechanism of action in cancer cells?

Answer:

- Transcriptomics: RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

- Protein Interaction Studies: Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to validate binding to targets like CA IX .

- Metabolic Profiling: LC-MS-based metabolomics to track changes in glycolysis or TCA cycle intermediates .

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

Answer:

- ADME Prediction: Use SwissADME or pkCSM to predict bioavailability, BBB penetration, and CYP450 interactions .

- Solubility Enhancement: Modify hydrophobic groups (e.g., thiophene to pyridine) based on LogP calculations (target <3) .

- Toxicity Screening: Apply ProTox-II to assess hepatotoxicity risks and prioritize derivatives with lower liability scores .

Methodological Challenges

Q. How to address low yields during the final amidation step?

Answer:

- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) versus dichloromethane.

- Temperature Control: Maintain 0–5°C during reagent addition to minimize side reactions .

Q. What strategies validate target engagement in cellular assays?

Answer:

- Chemical Proteomics: Use clickable probes (e.g., alkyne-tagged derivatives) for pull-down assays .

- Cellular Thermal Shift Assay (CETSA): Measure target protein stability after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.